molecular formula C9H10O2 B1366367 1,3-Dihydro-1-methoxyisobenzofuran CAS No. 67536-29-2

1,3-Dihydro-1-methoxyisobenzofuran

Cat. No. B1366367
CAS RN: 67536-29-2
M. Wt: 150.17 g/mol
InChI Key: HHFOTZJVYJNYJC-UHFFFAOYSA-N
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Description

“1,3-Dihydro-1-methoxyisobenzofuran” is an organic compound that belongs to the class of isobenzofurans . It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol .


Synthesis Analysis

The synthesis, isolation, and characterization of isobenzofuran, which is of general interest in synthetic and physical organic chemistry due to its high reactivity, have been described in various publications . A number of synthetic pathways have been published, but they often suffer from disadvantages such as low yields and difficult purification . An alternative way to synthesize “1,3-Dihydro-1-methoxyisobenzofuran” is the 1,4-elimination of 1,3-dihydro-1,3-dimethoxyisobenzofuran .


Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-1-methoxyisobenzofuran” can be represented by the canonical SMILES string "COC1C2=CC=CC=C2CO1" . It has a topological polar surface area of 18.5 Ų and contains 11 heavy atoms .


Chemical Reactions Analysis

Isobenzofurans, including “1,3-Dihydro-1-methoxyisobenzofuran”, are known to be highly reactive dienes for Diels–Alder reactions . They have been extensively used as 4 electron (diene) components in Diels–Alder reactions, and moreover in other cycloaddition reactions such as [4 + 3], [4 + 4], [8 + 8] and [4 + 6] additions .


Physical And Chemical Properties Analysis

“1,3-Dihydro-1-methoxyisobenzofuran” is a liquid at 20°C . It has a molecular weight of 150.17 g/mol, an XLogP3-AA of 1.1, and a complexity of 136 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Catalytic Decomposition

  • 1-Methoxyisobenzofurans are formed as intermediates in the Cu(acac)2 catalyzed decomposition of methyl o-diazomethylbenzoate. They can be trapped with dienophiles or alcohols to yield Diels–Alder adducts and cyclic orthobenzoates (Hamaguchi & Ibata, 1976).

Synthesis of Derivatives

  • 1-Methoxy-1,1,4-triphenyl-2-butyn-4-one reacts with deoxybenzoin and 2-aminophenol to form derivatives of 2,3-dihydrofuran or 3,4-dihydro-2H-1,4-benzoxazine under acidic conditions (Ried & König, 1973).

Antihypertensive Activity

  • Some 5-methoxy-3-[benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives have been synthesized and shown to possess antihypertensive activities (Turan-Zitouni et al., 1994).

Anticholinesterase Action

  • Novel carbamates based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine have shown potent anticholinesterase action against acetyl- and butyrylcholinesterase (Luo et al., 2005).

Acylation Reactions

  • Methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans were prepared and studied for their acylation reactions with acetic acid–trifluoroacetic anhydride or N-methylformanilide–phosphoryl chloride (Yamaguchi et al., 1984).

Novel Derivatives from Marine Fungi

  • Novel isobenzofuranone derivatives, pseudaboydins A and B, were isolated from the marine fungus Pseudallescheria boydii, showing cytotoxic and antibacterial activities (Lan et al., 2014).

Bio-Based Polymer Synthesis

  • Fully bio-based benzoxazine monomers were synthesized and copolymerized, indicating their utility in designing new bio-based polybenzoxazines (Wang et al., 2012).

Safety And Hazards

The safety and hazards of “1,3-Dihydro-1-methoxyisobenzofuran” are not explicitly mentioned in the retrieved sources. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

1-methoxy-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOTZJVYJNYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462556
Record name 1,3-Dihydro-1-methoxyisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-1-methoxyisobenzofuran

CAS RN

67536-29-2
Record name 1,3-Dihydro-1-methoxyisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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